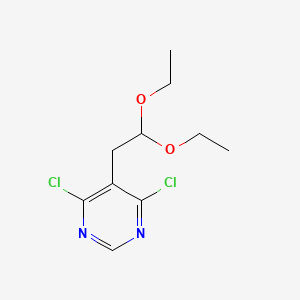

4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine

Overview

Description

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine is a chemical compound with the following properties:

- IUPAC Name : 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

- Molecular Formula : C<sub>10</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>

- Molecular Weight : 265.14 g/mol

- CAS Number : 14052-82-5

Molecular Structure Analysis

The molecular structure of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine consists of a pyrimidine ring with two chlorine atoms at positions 4 and 6. Additionally, it features a diethoxyethyl group attached to the nitrogen atom at position 5.

Chemical Reactions Analysis

The reactivity of this compound likely involves substitution reactions at the chlorinated positions (4 and 6) or reactions with the diethoxyethyl group. Investigating its behavior under various reaction conditions would provide more insights.

Physical And Chemical Properties Analysis

- Solubility : Information on solubility in different solvents is not readily accessible.

- Melting Point : Not specified in the retrieved data.

- Boiling Point : Not specified in the retrieved data.

- Density : No specific density data available.

- Toxicity : Toxicological data is lacking; caution should be exercised during handling.

Scientific Research Applications

Synthesis of 7-deazaguanine Derivatives

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine has been used in the synthesis of 7-alkyl-2-amino-3,4-dihydro-7H-pyrrolo[2,3-d] pyrimidin-4-ones, key intermediates for developing 7-deazaguanine derivatives (Legraverend & Bisagni, 1985).

Antitumor Activity Studies

The compound has been involved in the synthesis of new pyrimidines that showed potential antitumor properties. These synthesized compounds were studied for their effectiveness against cancer (Grigoryan et al., 2008).

Studies in Organic Chemistry

It has been a focus in various organic chemistry studies, such as the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, which are compounds of potential biological interest (Campaigne et al., 1970).

Crystallography and Molecular Structure Analysis

The compound has played a role in crystallography and the study of molecular structures. For instance, its derivatives have been analyzed for their molecular arrangement and bonding, contributing to a deeper understanding of pyrimidine chemistry (Ren et al., 2011).

Interaction Studies with Other Chemicals

Research has been conducted on the interaction of this compound with other chemicals, such as glycine esters, leading to the discovery of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives (Zinchenko et al., 2018).

Spectrophotometric Studies

It has been used in spectrophotometric studies to form proton transfer complexes, which can be applied in various analytical chemistry methods (Habeeb et al., 2009).

Bioactive Compound Synthesis

The compound is instrumental in synthesizing bioactive compounds, such as inhibitors of immune-activated nitric oxide production, which have significant implications in medical research (Jansa et al., 2015).

Dendrimer Synthesis

It has been used as a building block in the synthesis of novel dendrimers, which are large, branched molecules with potential applications in nanotechnology and materials science (Maes et al., 2003).

Safety And Hazards

- Safety Precautions : Handle with care in a well-ventilated area. Use appropriate protective equipment.

- Hazardous Properties : As with any chemical, it may pose hazards during synthesis, handling, or disposal.

Future Directions

Future research could focus on:

- Biological Activity : Investigating its potential as a drug candidate or biological probe.

- Synthetic Routes : Developing efficient synthetic methods.

- Structure-Activity Relationships : Correlating its structure with biological effects.

properties

IUPAC Name |

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUNPWLNJCHHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(N=CN=C1Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599996 | |

| Record name | 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine | |

CAS RN |

14052-82-5 | |

| Record name | 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

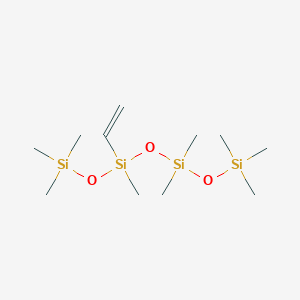

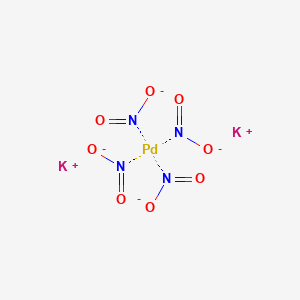

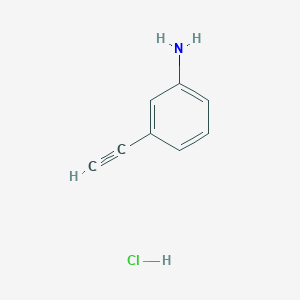

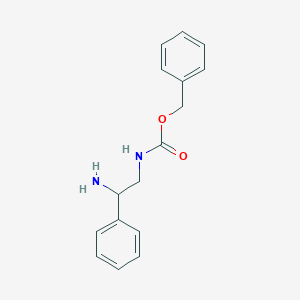

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.